molecular formula C5HCl2N3S B2846762 4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 500896-83-3

4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No.: B2846762
CAS No.: 500896-83-3
M. Wt: 206.04
InChI Key: WAQHEBWTNUNSHC-UHFFFAOYSA-N
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Description

4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine (DCTP) is a heterocyclic compound featuring a fused thiadiazole and pyridine ring system with chlorine substituents at the 4 and 6 positions. This structure confers strong electron-withdrawing properties due to the electronegative chlorine atoms and the electron-deficient thiadiazole ring. The compound’s electron-deficient nature makes it a promising building block for organic electronics, such as low-bandgap polymers and n-type semiconductors .

Properties

IUPAC Name

4,6-dichloro-[1,2,5]thiadiazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQHEBWTNUNSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NSN=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents such as (diacetoxyiodo)benzene in benzene, heated at reflux for two hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reactions with thiols can yield thio-substituted derivatives, which are valuable intermediates for further functionalization .

Mechanism of Action

The mechanism of action of 4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine is primarily related to its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the thiadiazole ring makes it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets or participate in electronic processes, depending on their specific functional groups .

Comparison with Similar Compounds

Structural and Electronic Differences

DCTP is structurally distinct from other thiadiazolo[3,4-c]pyridine derivatives due to the 4,6-dichloro substitution pattern. Key comparisons include:

Compound Substituents Key Electronic Properties Applications
DCTP 4-Cl, 6-Cl High electron affinity, low LUMO Organic semiconductors, sensors
4,7-Dibromo-Derivative (DBTP) 4-Br, 7-Br Strong electron deficiency Precursor for SNAr/Buchwald reactions
4,7-Bis(dodecylthio) Derivative 4-SC₁₂H₂₅, 7-SC₁₂H₂₅ Improved solubility, liquid crystalline Liquid crystal devices
[1,2,5]Thiadiazolo[3,4-d]pyridazine Fused pyridazine ring Reduced light-harvesting efficiency Low-efficiency dye-sensitized solar cells

Key Observations :

  • Electronic Effects : The 4,6-dichloro substitution in DCTP likely enhances electron withdrawal compared to 4,7-dibromo derivatives due to the closer proximity of substituents to the pyridine nitrogen, amplifying electron deficiency .
  • Reactivity : DBTP undergoes selective nucleophilic substitution at the 4-position in SNAr reactions , whereas DCTP’s 4,6-dichloro arrangement may enable dual-site reactivity, though this remains unexplored in the evidence.
  • Material Performance : Polymers incorporating thiadiazolo[3,4-c]pyridine acceptors (e.g., PCDTPT) exhibit high hole mobilities (>6 cm²/V·s) in organic field-effect transistors (OFETs) . DCTP’s deeper LUMO could further enhance electron transport in n-type devices.
Optical and Electrochemical Properties
  • Absorption Spectra: Thiadiazolo[3,4-c]pyridine-based polymers exhibit broad absorption in the visible-NIR range. For example, poly[4,7-di(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-DCTP] (PEPTE) shows λₘₐₓ at 738 nm in vacuum , while DCTP derivatives may redshift further due to enhanced electron withdrawal.
  • Electrochemical Gap : The electron-deficient thiadiazole ring lowers the LUMO (e.g., −3.8 eV for PEPTE ), improving charge injection in OFETs.
Application-Specific Comparisons
  • Organic Photovoltaics (OPVs) : DCTP-based acceptors could outperform benzo[c][1,2,5]thiadiazole derivatives in OPVs due to stronger electron affinity. However, [1,2,5]thiadiazolo[3,4-d]pyridazine-based dyes underperform (PCE < 2%) due to poor light absorption .
  • Liquid Crystals : Bis(dodecylthio) derivatives of thiadiazolo[3,4-c]pyridine exhibit liquid crystalline behavior, whereas DCTP’s rigid, halogenated structure may favor crystalline packing in solid-state devices .

Biological Activity

4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine (CAS Number: 500896-83-3) is a heterocyclic compound with potential biological activities. This article focuses on its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action.

  • Molecular Formula : C5_5HCl2_2N3_3S
  • Molar Mass : 206.05 g/mol
  • Structural Formula : Structural Formula

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Below is a summary of its key biological activities:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of this compound show MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The compound inhibits biofilm formation in bacterial strains, which is crucial for their pathogenicity .
PathogenMIC (μg/mL)Notes
Staphylococcus aureus0.22Effective against biofilm formation
Staphylococcus epidermidis0.25Significant antimicrobial activity

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research.

  • Cell Viability Studies : Recent studies have reported that certain derivatives can significantly reduce the viability of cancer cell lines such as HCT-15 (colon), NCl H-522 (lung), and T47D (breast) at low concentrations .
  • Selectivity : Notably, some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
Cancer Cell LineIC50_{50} (μM)Notes
HCT-152.5Reduced viability at low doses
NCl H-5225Selective for cancer cells
T47D10Significant anticancer activity

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of thiadiazole compounds against resistant bacterial strains. The results indicated that the tested derivatives showed robust antimicrobial activity with a focus on inhibiting biofilm formation .
  • Anticancer Properties : Another investigation focused on the anticancer potential of thiadiazole derivatives. The study highlighted the ability of these compounds to induce apoptosis in cancer cells through specific pathways .

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